molecular formula C17H15N3O3 B3787963 1-[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-2-yn-1-one

1-[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-2-yn-1-one

Cat. No.: B3787963
M. Wt: 309.32 g/mol
InChI Key: GOVZNJHMCBTLSM-UHFFFAOYSA-N
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Description

1-[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-2-yn-1-one is a complex organic compound that has garnered interest in the field of medicinal chemistry This compound features a unique structure that includes a benzodioxole moiety, a pyrazolopyridine core, and an alkyne functional group

Preparation Methods

The synthesis of 1-[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-2-yn-1-one typically involves multiple steps, starting with the preparation of the benzodioxole and pyrazolopyridine intermediates. One common synthetic route includes:

    Formation of Benzodioxole Intermediate: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized via a multi-step process involving the condensation of appropriate hydrazine derivatives with pyridine carboxaldehydes.

    Coupling Reactions: The final step involves coupling the benzodioxole intermediate with the pyrazolopyridine core using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce the alkyne group.

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-2-yn-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

    Cycloaddition: The alkyne group can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic structures.

Scientific Research Applications

1-[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-2-yn-1-one has shown promise in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-2-yn-1-one involves its interaction with molecular targets such as tubulin. The compound binds to tubulin, inhibiting its polymerization and leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety and the pyrazolopyridine core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-2-yn-1-one include:

The uniqueness of this compound lies in its combination of the benzodioxole moiety, pyrazolopyridine core, and alkyne group, which together contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-2-3-16(21)20-7-6-13-12(9-20)17(19-18-13)11-4-5-14-15(8-11)23-10-22-14/h4-5,8H,6-7,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVZNJHMCBTLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCC2=C(C1)C(=NN2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-2-yn-1-one
Reactant of Route 2
1-[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-2-yn-1-one
Reactant of Route 3
1-[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-2-yn-1-one
Reactant of Route 4
1-[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-2-yn-1-one
Reactant of Route 5
Reactant of Route 5
1-[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-2-yn-1-one
Reactant of Route 6
1-[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-2-yn-1-one

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